molecular formula C15H16N6S2 B11042227 6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11042227
M. Wt: 344.5 g/mol
InChI Key: KTRRAYRMMHWVGC-UHFFFAOYSA-N
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Description

6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Thiadiazole ring formation: This involves the cyclization of thiosemicarbazide with a suitable carboxylic acid derivative.

    Triazole ring formation: This can be done by reacting the thiadiazole intermediate with hydrazine and a suitable aldehyde or ketone.

    Final coupling: The final step involves coupling the pyrazole and triazolothiadiazole intermediates under specific conditions, such as using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at various sites, including the pyrazole and triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects are of great interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE depends on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved can vary widely and require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-PHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

The uniqueness of 6-(1-ISOPROPYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

6-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16N6S2/c1-8(2)20-10(4)12(9(3)18-20)14-19-21-13(11-6-5-7-22-11)16-17-15(21)23-14/h5-8H,1-4H3

InChI Key

KTRRAYRMMHWVGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)C2=NN3C(=NN=C3S2)C4=CC=CS4

Origin of Product

United States

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